

Application Notes: Thulium-170 in Industrial Radiography

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thulium-170*

Cat. No.: *B1219096*

[Get Quote](#)

Introduction

Thulium-170 (Tm-170) is a radioisotope that serves as a valuable source of low-energy gamma radiation for industrial radiography.^[1] Its unique properties make it particularly well-suited for the non-destructive testing (NDT) of thin, low-density materials where higher energy isotopes would lack sufficient contrast. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development who may utilize industrial radiography for the inspection of components such as thin-walled containers, medical devices, and electronic components.

Thulium-170 has a half-life of 128.6 days and emits gamma rays with a primary energy of 84 keV, along with X-rays.^[2] This low energy profile is advantageous for producing high-contrast radiographs of thin sections of steel and aluminum.^[3]

Key Applications and Advantages

Thulium-170 is the preferred isotope for the radiographic inspection of:

- Thin Steel Sections: Ideal for steel with a thickness of less than 3 mm to 5 mm.^{[3][4]}
- Aluminum and Light Alloys: Effective for inspecting aluminum sections up to 10 mm or 20 mm.^[3]

- Low-Density Materials: Suitable for examining plastics, composites, and other low-density materials.[\[1\]](#)
- Small Components: The low energy allows for detailed inspection of small and intricate parts.

The primary advantages of **Thulium-170** in these applications include:

- High Contrast: The low-energy gamma rays are more readily absorbed by thin materials, resulting in higher contrast and better defect discernibility compared to higher-energy isotopes like Iridium-192.
- Portability: Like other radioisotope sources, **Thulium-170** allows for in-field inspections where power sources for X-ray generators are unavailable.

Limitations and Considerations

Despite its advantages, **Thulium-170** has limitations:

- Bremsstrahlung Radiation: The beta decay of **Thulium-170** produces high-energy beta particles that, in turn, generate continuous, high-energy bremsstrahlung radiation within the source itself.[\[5\]](#) This can reduce radiographic contrast, especially in thicker sections.[\[5\]](#)
- Source Activity: The production of high specific activity **Thulium-170** sources can be challenging.[\[5\]](#)
- Lead Screens: The use of lead foil screens is generally not recommended as they can disproportionately absorb the low-energy primary gamma radiation, leading to a loss of contrast.[\[3\]](#)

Data Presentation

The following tables summarize key quantitative data for the application of **Thulium-170** in industrial radiography.

Table 1: Properties of **Thulium-170**

Property	Value
Half-life	128.6 days[2]
Primary Gamma Energy	84 keV[2]
Beta Decay Energy (max)	968 keV
Equivalent X-ray kV	80 kV[4]

Table 2: Recommended Material Thickness for **Thulium-170** Radiography

Material	Recommended Thickness Range
Steel	≤ 5 mm[4]
Aluminum	< 10 mm to 20 mm[3]

Table 3: Comparison of Common Industrial Radiography Isotopes

Isotope	Half-life	Primary Energy	Applicable Steel Thickness
Thulium-170 (Tm-170)	128 days[4]	80 keV (equivalent)[4]	≤ 5 mm[4]
Ytterbium-169 (Yb-169)	31 days	145 keV (equivalent)	1 to 15 mm
Iridium-192 (Ir-192)	74 days	400 keV (equivalent)	20 to 100 mm
Selenium-75 (Se-75)	120 days	217 keV (equivalent)	10 to 40 mm
Cobalt-60 (Co-60)	5.3 years	1200 keV (equivalent)	40 to 200 mm

Experimental Protocols

The following are detailed methodologies for key experiments utilizing **Thulium-170** in industrial radiography.

Protocol 1: Generating an Exposure Chart for Steel

Objective: To determine the correct exposure times for radiographing various thicknesses of steel to achieve a target film density (typically 2.0 H&D).

Materials:

- **Thulium-170** source of known activity (in Curies or Becquerels)
- Radiographic film (e.g., Class I or II)
- Steel step wedge with calibrated thicknesses (e.g., 1 mm to 5 mm in 1 mm increments)
- Densitometer
- Lead markers for identification
- Survey meter and other radiation safety equipment

Methodology:

- Setup:
 - Position the **Thulium-170** source at a fixed source-to-film distance (SFD), for example, 30 cm.
 - Place the steel step wedge on top of the radiographic film cassette.
 - Place lead markers to identify the material, thickness, and exposure parameters on the radiograph.
- Exposure Calculation (Initial Estimate):
 - Use a radiographic exposure calculator or the following formula as a starting point:
$$\text{Exposure Time} = (\text{Film Factor} * \text{SFD}^2) / (\text{Source Activity} * \text{Material Factor})$$
 - The material factor for steel with **Thulium-170** will need to be determined empirically, but an initial test exposure of a few minutes can provide a baseline.
- Test Exposures:

- Make a series of exposures of the step wedge, varying the exposure time while keeping the SFD and source activity constant. For example, start with a 2-minute exposure and increase in increments of 2 minutes.
- Develop the films according to the manufacturer's recommendations.
- Data Collection and Analysis:
 - Using a densitometer, measure the film density at the center of each step on each radiograph.
 - Record the thickness of the steel, the exposure time, and the resulting film density in a table.
- Plotting the Exposure Chart:
 - On a graph, plot the steel thickness (in mm) on the x-axis and the exposure time (in minutes) required to achieve the target density of 2.0 H&D on the y-axis.
 - Connect the data points to create an exposure curve. This chart can then be used to determine the appropriate exposure time for a given thickness of steel under the specified conditions.

Protocol 2: Determination of Attenuation Curve for Aluminum

Objective: To measure the attenuation of **Thulium-170** gamma radiation through varying thicknesses of aluminum.

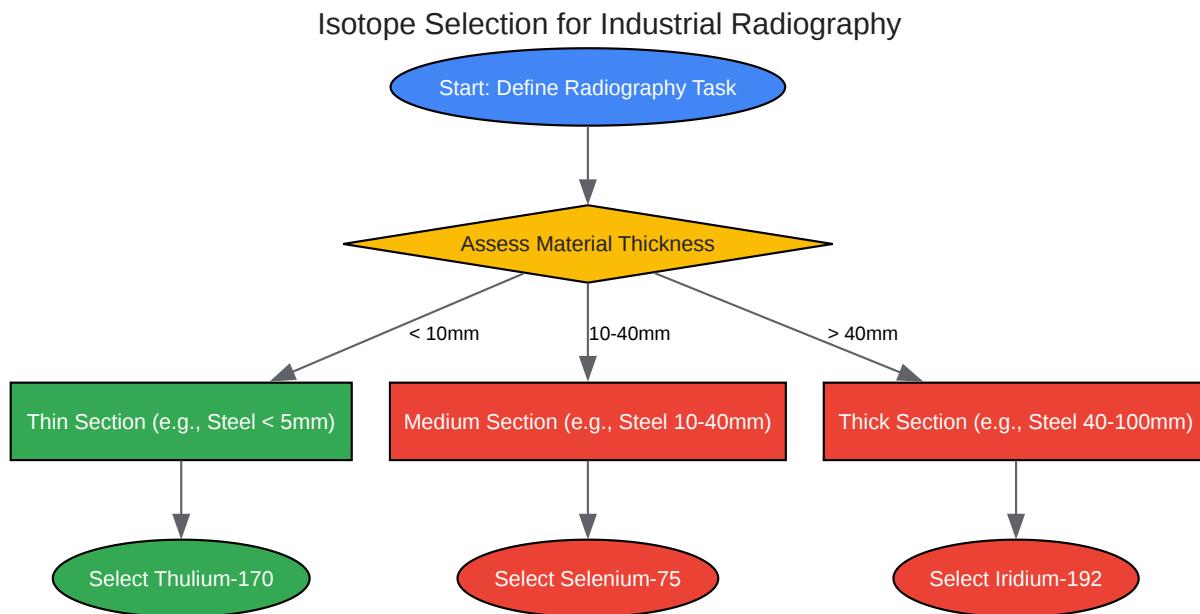
Materials:

- **Thulium-170** source
- Gamma-ray spectrometer with a suitable detector (e.g., NaI(Tl) or HPGe)
- Set of aluminum plates of known, uniform thickness (e.g., 1 mm, 2 mm, 5 mm)
- Lead collimator to create a narrow beam of radiation

- Counter/scaler

Methodology:

- Background Measurement:
 - Without the **Thulium-170** source present, measure the background radiation count rate for a fixed period (e.g., 10 minutes).
- Unattenuated Measurement (I_0):
 - Position the **Thulium-170** source and the detector at a fixed distance, with the collimator in place to ensure a narrow beam.
 - Measure the count rate of the 84 keV gamma peak for a fixed period. This is the initial intensity (I_0).
- Attenuated Measurements (I):
 - Place an aluminum plate of a specific thickness between the source and the detector.
 - Measure the count rate of the 84 keV gamma peak for the same fixed period. This is the attenuated intensity (I).
 - Repeat this measurement for each thickness of the aluminum plate.
- Data Analysis:
 - For each thickness, subtract the background count rate from the measured count rates (I_0 and I).
 - Calculate the natural logarithm of the ratio of the initial intensity to the attenuated intensity ($\ln(I_0/I)$).
- Plotting the Attenuation Curve:
 - Plot the aluminum thickness (in mm) on the x-axis and the corresponding $\ln(I_0/I)$ on the y-axis.


- The resulting graph should be a straight line, the slope of which is the linear attenuation coefficient (μ) of aluminum for the 84 keV gamma radiation from **Thulium-170**.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for industrial radiography using **Thulium-170**.

[Click to download full resolution via product page](#)

Caption: Decision tree for selecting an appropriate radioisotope based on material thickness.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Prospects of Thulium-170 as a radiography source [inis.iaea.org]
- 2. Thulium-170 - Wikipedia [en.wikipedia.org]
- 3. Characteristics of Tm-170 for industrial radiography [inis.iaea.org]
- 4. Radiography – Part 1: Industrial Film Radiography [bindt.org]
- 5. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Application Notes: Thulium-170 in Industrial Radiography]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1219096#applications-of-thulium-170-in-industrial-radiography>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com